3-Boc-aminopiperidine

Vue d'ensemble

Description

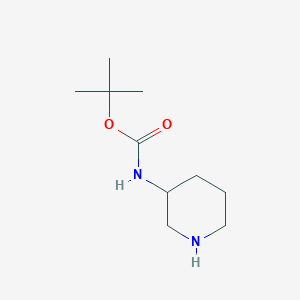

3-Boc-aminopiperidine, also known as tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis, making this compound a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Boc-aminopiperidine typically involves several steps:

Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.

Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.

Acid-Amide Condensation: The intermediate undergoes an acid-amide condensation reaction with ammonia gas to form an amide.

Hofmann Degradation: The amide is then subjected to Hofmann degradation to produce an amine.

Protection: The resulting amine is protected with di-tert-butyl dicarbonate to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly, with low energy consumption and minimal waste generation .

Analyse Des Réactions Chimiques

Types of Reactions

3-Boc-aminopiperidine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used in coupling reactions.

Solvents: Common solvents include dichloromethane, methanol, and ethanol.

Major Products Formed

Free Amine: Deprotection of this compound yields 3-aminopiperidine.

Peptide Derivatives: Coupling reactions can produce various peptide derivatives and other bioactive molecules.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- CAS Number : 309956-78-3

- Purity : Typically ≥97% (by GC analysis) .

Pharmaceutical Applications

3-Boc-aminopiperidine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Synthesis of BI 1356 : This compound is a key intermediate in the synthesis of BI 1356, a drug candidate aimed at treating diabetes .

- Synthesis of SYR-322 : Another important application is its use in synthesizing SYR-322, which is also related to diabetes treatment .

Chiral Building Blocks

The compound is extensively used in the preparation of chiral building blocks crucial for synthesizing enantiomerically pure compounds. For instance:

- In a study, 4-Boc-aminopiperidine was used to synthesize enantiomerically pure derivatives with yields ranging from 74% to 84% . This demonstrates its effectiveness in producing specific stereoisomers needed for pharmaceutical applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- It can be utilized in nucleophilic substitution reactions, leading to the formation of various derivatives .

- The compound's stability and solubility in solvents like methanol and ethanol make it suitable for diverse synthetic pathways .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Synthesis of Amino Acid Derivatives

In one study, researchers synthesized new N-(aminocycloalkylene) amino acid derivatives using 4-Boc-aminopiperidine as a starting material. The synthesis involved reactions at low temperatures and yielded several chiral products, showcasing the compound's utility in generating complex molecules required for drug development .

Case Study 2: Development of Dipeptidyl IV Inhibitors

Another study highlighted the use of N-Boc-3-aminopiperidine in developing dipeptidyl IV inhibitors. The compound facilitated the creation of intermediates necessary for synthesizing these inhibitors, which are critical in treating type 2 diabetes .

Summary Table of Applications

| Application | Description |

|---|---|

| Drug Synthesis | Intermediate for BI 1356 and SYR-322 |

| Chiral Building Blocks | Used to create enantiomerically pure compounds |

| Organic Synthesis | Versatile building block for various chemical reactions |

| Dipeptidyl IV Inhibitors | Key component in developing inhibitors for diabetes |

Mécanisme D'action

The mechanism of action of 3-Boc-aminopiperidine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application. In medicinal chemistry, the resulting compounds may interact with enzymes, receptors, or other biological targets to exert their effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Aminopiperidine: The deprotected form of 3-Boc-aminopiperidine.

1-Boc-3-aminopiperidine: Another Boc-protected piperidine derivative.

3-Aminoazepane: A structurally similar compound with a seven-membered ring

Uniqueness

This compound is unique due to its specific Boc protection, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of reaction control and product purity .

Activité Biologique

3-Boc-aminopiperidine is a derivative of piperidine, a cyclic amine that has garnered attention in medicinal chemistry due to its structural versatility and potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances the compound's stability and reactivity in various chemical reactions, making it a valuable intermediate in drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the protection of the amine group in piperidine using Boc anhydride. Various methods have been employed to synthesize this compound, including reactions with chiral triflates which yield high enantiomeric purity. For example, the reaction of chiral triflate esters with 4-Boc-aminopiperidine has been reported to produce enantiomerically pure derivatives with yields ranging from 48% to 84% .

Table 1: Synthesis Overview

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Chiral triflate ester reaction | 48-84 | TEA in DCM at −50 °C |

| N-Boc protection | Varies | Standard Boc protection methods |

Biological Activity

The biological activity of this compound and its derivatives has been explored in several studies, particularly focusing on their role as inhibitors in various enzymatic pathways.

Inhibition Studies

Research indicates that compounds containing the piperidine moiety can act as selective inhibitors for enzymes such as GSK-3β. For instance, derivatives of this compound have shown promising inhibitory potency against GSK-3β, with structure-activity relationship (SAR) studies revealing that specific substitutions at the nitrogen atom significantly influence biological activity .

Case Studies

-

GSK-3β Inhibition :

- A study assessed various analogs of this compound for their ability to inhibit GSK-3β. The most potent compounds exhibited nanomolar IC50 values, demonstrating a strong correlation between structural modifications and biological activity .

- Table 2: GSK-3β Inhibition Data

| Compound | IC50 (nM) | Structural Features |

|-----------------------|-----------|------------------------------------|

| (R)-2 | <10 | Contains bulky aromatic groups |

| (S)-configured analogs | >1000 | Less favorable sterics |

-

Nitroso Impurity Concerns :

- The nitroso impurity associated with (S)-3-Boc-aminopiperidine has raised significant health concerns due to its potential carcinogenic effects. Long-term exposure to nitrosamines can lead to increased cancer risks, particularly in vulnerable populations such as children and pregnant women . This highlights the importance of purity in pharmaceutical formulations.

Propriétés

IUPAC Name |

tert-butyl N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQXNWMYLFAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401088 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172603-05-3 | |

| Record name | 3-Boc-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(BOC-AMINO)PIPERIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of (R)-3-Boc-aminopiperidine in pharmaceutical synthesis?

A1: (R)-3-Boc-aminopiperidine serves as a crucial building block in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors, like Linagliptin, Alogliptin, and Trelagliptin, are used to treat type 2 diabetes. The compound's structure allows for incorporation into these complex molecules, ultimately contributing to their therapeutic activity. [, , , ]

Q2: Can you describe a specific reaction involving (R)-3-Boc-aminopiperidine in the synthesis of a DPP-4 inhibitor?

A2: In the synthesis of Linagliptin, (R)-3-Boc-aminopiperidine undergoes a substitution reaction with 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine in the presence of potassium carbonate. This reaction forms a key intermediate, tert-butoxycarbonyl-protected Linagliptin. Subsequently, the Boc protecting group is removed to yield the final Linagliptin molecule. [, ]

Q3: Are there any challenges associated with the synthesis or use of (R)-3-Boc-aminopiperidine?

A3: One challenge encountered in Linagliptin synthesis was the formation of debromination impurities during the reaction of (R)-3-Boc-aminopiperidine with the brominated xanthine derivative. Researchers developed a method utilizing specific reaction conditions and a defined ratio of reactants to minimize these impurities and facilitate purification. []

Q4: What are the advantages of the reported preparation method for (R)-3-Boc-aminopiperidine?

A4: The reported method emphasizes the use of mild reaction conditions, resulting in a safer and more reliable process. Additionally, the process boasts excellent stability, low energy consumption, high yield, and reduced environmental impact due to its green chemistry principles. These factors make the method suitable for industrial-scale production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.